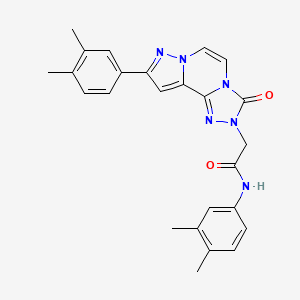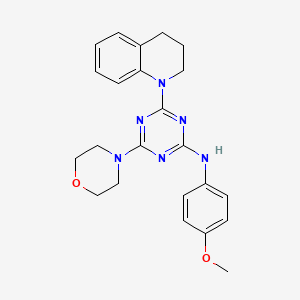
4-(3,4-dihydroquinolin-1(2H)-yl)-N-(4-methoxyphenyl)-6-morpholino-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs, including a dihydroquinoline ring, a methoxyphenyl group, a morpholino group, and a triazine ring. These structural components suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used to analyze the molecular structure of complex organic compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the nitrogen atoms in the dihydroquinoline and triazine rings could potentially act as nucleophiles in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Structural Characterization
Research has demonstrated innovative approaches to synthesizing triazine derivatives, including those related to the compound . For instance, a study presented a new method for synthesizing diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines through a one-pot three-component reaction under microwave irradiation. This method involved the use of cyanoguanidine, aromatic aldehydes, and cyclic amines, showcasing a rapid and versatile approach to generating triazine compounds with potential biological activities (Dolzhenko et al., 2021). Similarly, another study focused on the synthesis of novel quinolone and quinoline-2-carboxylic acid derivatives, emphasizing late-stage diversification to produce potent 5HT1B antagonists (Horchler et al., 2007).
Biological Activities and Applications
The antimicrobial potential of triazine derivatives has been a significant area of research. One study synthesized Mannich base derivatives of triazol-3-one and evaluated their antimicrobial activities, finding some compounds with good or moderate activities against various microorganisms (Bektaş et al., 2007). Another research effort involved the synthesis of morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives, which showed high cytotoxicity against B16 melanoma cells, suggesting their potential as anticancer agents (Jin et al., 2018).
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-30-19-10-8-18(9-11-19)24-21-25-22(28-13-15-31-16-14-28)27-23(26-21)29-12-4-6-17-5-2-3-7-20(17)29/h2-3,5,7-11H,4,6,12-16H2,1H3,(H,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLHJCSURMCERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC4=CC=CC=C43)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-5-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2673401.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide](/img/structure/B2673402.png)

![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-8-(trifluoromethyl)quinoline](/img/structure/B2673405.png)
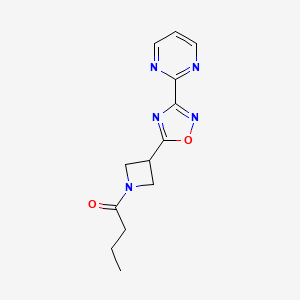
![N-(4-methylthiazol-2-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2673410.png)
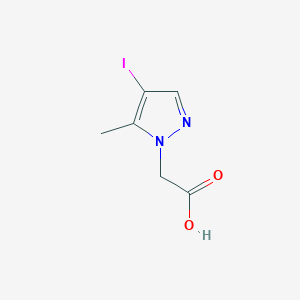
![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2673414.png)
![(NZ)-N-[1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2673415.png)
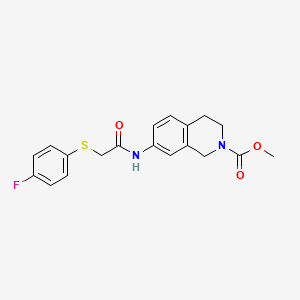
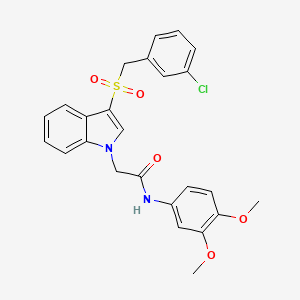
![3-(2-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2673421.png)
![[1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine](/img/structure/B2673423.png)
